
1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6, also known as BCPP-d6, is an organobromine compound used as a reagent in organic synthesis. It is a halogenated analog of the widely used reagent 1,3-bis(4-cyanophenoxy)propane (BCPP). BCPP-d6 has a wide range of applications in the laboratory due to its ability to form strong bonds with a variety of substrates. It is also used as a catalyst in a variety of reactions.
科学研究应用
1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 has a wide range of applications in the laboratory due to its ability to form strong bonds with a variety of substrates. It is used as a reagent for the synthesis of a variety of compounds, including polymers, polysaccharides, and pharmaceuticals. It is also used as a catalyst in a variety of reactions, including the synthesis of polymers and polysaccharides. Additionally, 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 has been used to study the structure and reactivity of organic compounds.
作用机制
1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 is a halogenated analog of the widely used reagent 1,3-bis(4-cyanophenoxy)propane (BCPP). It is believed that the halogenation of BCPP increases its reactivity, allowing it to form strong bonds with a variety of substrates. The halogenation also makes the molecule more polar, which increases its solubility in organic solvents.
Biochemical and Physiological Effects
1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 has not been studied extensively in terms of its biochemical and physiological effects. However, it is believed that the halogenation of BCPP increases its reactivity, allowing it to form strong bonds with a variety of substrates. It is also believed that the halogenation makes the molecule more polar, which increases its solubility in organic solvents.
实验室实验的优点和局限性
1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 has several advantages and limitations when used in laboratory experiments. The major advantage of using 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 is its ability to form strong bonds with a variety of substrates. This allows it to be used in a variety of reactions, including the synthesis of polymers and polysaccharides. Additionally, 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 is relatively stable and has a low toxicity, making it a safe reagent to use in the laboratory. One of the major limitations of using 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 is its relatively low solubility in organic solvents. This can make it difficult to use in some reactions.
未来方向
The future of 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 is promising, as there are many potential applications for this compound. One potential application is the use of 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 as a catalyst in the synthesis of polymers and polysaccharides. Additionally, 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 could be used to study the structure and reactivity of organic compounds. Other potential applications of 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 include its use as an antioxidant, as a reagent in the synthesis of pharmaceuticals, and as a reagent in the synthesis of organic compounds. Finally, 1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 could be used to study the biochemical and physiological effects of halogenated compounds.
合成方法
1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 can be synthesized using a variety of methods. The most common method involves the reaction of bromine with 1,3-bis(4-cyanophenoxy)propane (BCPP) in the presence of a base. This reaction produces 1,3-bis(2'bromo-4'-cyano-phenoxy)propane-d6, which can then be purified by recrystallization.
属性
IUPAC Name |
3-bromo-4-[3-(2-bromo-4-cyanophenoxy)-1,1,2,2,3,3-hexadeuteriopropoxy]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Br2N2O2/c18-14-8-12(10-20)2-4-16(14)22-6-1-7-23-17-5-3-13(11-21)9-15(17)19/h2-5,8-9H,1,6-7H2/i1D2,6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHOXIOBTZVRCT-SDLFAGIYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)OCCCOC2=C(C=C(C=C2)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)C#N)Br)C([2H])([2H])OC2=C(C=C(C=C2)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Br2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2'bromo-4'-cyano-phenoxy)propane-d6 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

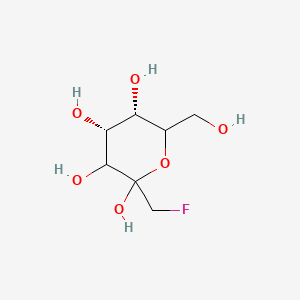
![1-O-{[(3S)-3-{[(1R)-1-Carboxy-3-phenylpropyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetyl}-beta-D-glucopyranuronic acid](/img/structure/B565066.png)
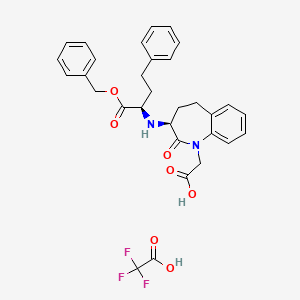
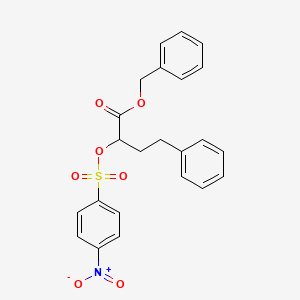
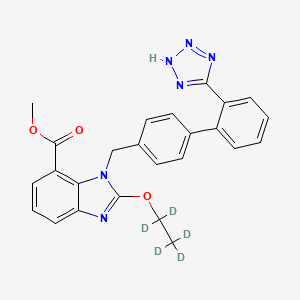

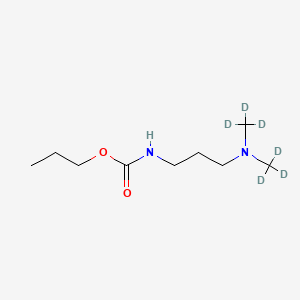
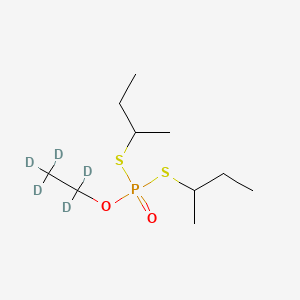
![3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid](/img/structure/B565080.png)

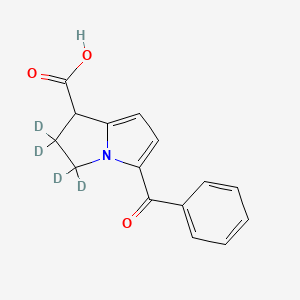


![Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4](/img/structure/B565087.png)